Cas no 123-61-5 (1,3-Phenylene Diisocyanate)

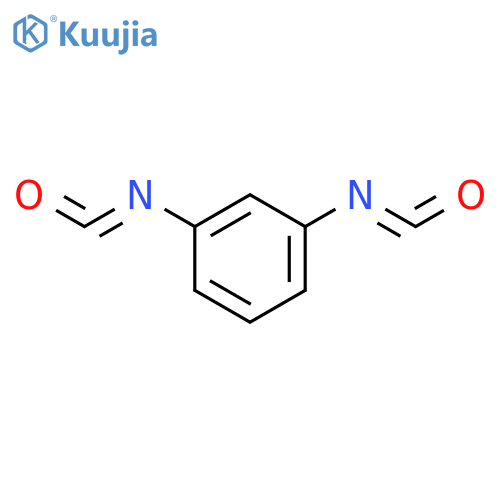

1,3-Phenylene Diisocyanate structure

商品名:1,3-Phenylene Diisocyanate

1,3-Phenylene Diisocyanate 化学的及び物理的性質

名前と識別子

-

- m-phenylene diisocyanate

- 1,3-Phenylene Diisocyanate

- 1,3-diisocyanatobenzene

- Benzene 1,3-Diisocyanate

- NSC 511721

- Nacconate 400

- m-Phenylene isocyanate

- 1,3-diisocyanato-benzen

- 1,3-PHENYLENE DIISOCYATE

- nacconate400

- m-phenyleneisocyanate

- NSC-511721

- AKOS015889119

- NS00021577

- 123-61-5

- MFCD00002018

- Benzene,3-diisocyanato-

- Benzene, m-diisocyanato-

- ISOCYANIC ACID, m-PHENYLENE ESTER

- SCHEMBL27873

- 1,3-Phenylenediisocyanate

- Benzene-1,3-diisocyanate

- Benzene, 1,3-diisocyanato-

- FT-0606672

- Q5649574

- 1,3-Phenylene diisocyanate, 95%

- BRN 0776957

- EINECS 204-637-7

- NSC511721

- DTXSID9044792

- AI3-28286

- AS-33227

- 1,3-Phenylene diisocyanate [Diisocyanates]

- P1092

- UNII-B44H9MFH1S

- B44H9MFH1S

- DB-238157

-

- MDL: MFCD00002018

- インチ: InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H

- InChIKey: VGHSXKTVMPXHNG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)N=C=O)N=C=O

- BRN: 776957

計算された属性

- せいみつぶんしりょう: 160.02700

- どういたいしつりょう: 160.027

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 58.9A^2

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 49.0 to 54.0 deg-C

- ふってん: 103°C/8.3mmHg

- フラッシュポイント: 99.1±28.0 ºC,

- 屈折率: 1.4900 (estimate)

- ようかいど: 極微溶性(0.51 g/l)(25ºC)、

- すいようせい: Soluble in hot benzene. Hydrolyzes in water.

- PSA: 58.86000

- LogP: 1.62120

- かんど: Moisture Sensitive

1,3-Phenylene Diisocyanate セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H301+H331-H315-H319-H334-H335

- 警告文: P261-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:UN 2810 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38-42

- セキュリティの説明: S22; S26; S36/37

- RTECS番号:NR0150000

-

危険物標識:

- 包装カテゴリ:II

- 危険レベル:6.1

- ちょぞうじょうけん:0-10°C

- リスク用語:R20/21/22

- 包装グループ:III

- セキュリティ用語:6.1

- 包装等級:II

- 危険レベル:6.1

- TSCA:Yes

1,3-Phenylene Diisocyanate 税関データ

- 税関コード:2929109000

- 税関データ:

中国税関コード:

2929109000概要:

2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1,3-Phenylene Diisocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1092-1g |

1,3-Phenylene Diisocyanate |

123-61-5 | 98.0%(GC) | 1g |

¥395.0 | 2022-06-10 | |

| TRC | P319778-1000mg |

1,3-Phenylene Diisocyanate |

123-61-5 | 1g |

$144.00 | 2023-05-17 | ||

| Alichem | A019136818-5g |

1,3-Phenylene diisocyanate |

123-61-5 | 95% | 5g |

$170.66 | 2023-09-03 | |

| Fluorochem | 047541-1g |

1,3-Phenylene diisocyanate |

123-61-5 | 95% | 1g |

£59.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QN304-5g |

1,3-Phenylene Diisocyanate |

123-61-5 | 98.0%(GC) | 5g |

¥510.0 | 2022-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P835370-1g |

1,3-Phenylene Diisocyanate |

123-61-5 | 95% | 1g |

221.00 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1092-5g |

1,3-Phenylene Diisocyanate |

123-61-5 | 98.0%(GC) | 5g |

¥925.0 | 2023-09-02 | |

| abcr | AB140639-1g |

1,3-Phenylene diisocyanate, 97%; . |

123-61-5 | 97% | 1g |

€77.20 | 2025-02-11 | |

| abcr | AB140639-5g |

1,3-Phenylene diisocyanate, 97%; . |

123-61-5 | 97% | 5g |

€232.00 | 2025-02-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QN304-1g |

1,3-Phenylene Diisocyanate |

123-61-5 | 98.0%(GC) | 1g |

¥103.8 | 2023-09-02 |

1,3-Phenylene Diisocyanate 関連文献

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

123-61-5 (1,3-Phenylene Diisocyanate) 関連製品

- 104-49-4(1,4-Phenylene diisocyanate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 61389-26-2(Lignoceric Acid-d4)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:123-61-5)1,3-Phenylene Diisocyanate

清らかである:99%/99%

はかる:1g/5g

価格 ($):163.0/485.0